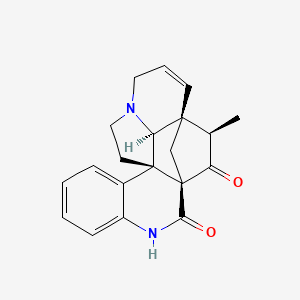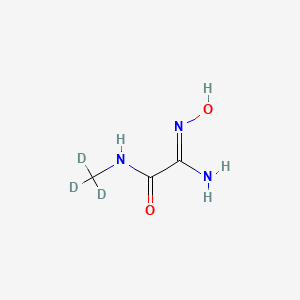
メロスカンジニン
概要
説明
Meloscandonine is a natural product belonging to the family of indole alkaloids. It is isolated from the genus Melodinus, which is part of the Apocynaceae family. This compound is known for its complex structure and significant biological activities, including immunosuppressive and anticancer properties .
科学的研究の応用
Meloscandonine has several scientific research applications:
Chemistry: It is used as a model compound for studying complex alkaloid synthesis.
Biology: Research on meloscandonine helps in understanding the biosynthesis of indole alkaloids in plants.
Medicine: Due to its immunosuppressive and anticancer properties, meloscandonine is studied for potential therapeutic applications.
Industry: It is used in the development of new pharmaceuticals and as a lead compound for drug discovery
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of meloscandonine involves several steps, starting from simpler indole derivatives. The key steps include the formation of the indole core, followed by the construction of the quinoline moiety. The synthetic route typically involves:
Formation of the Indole Core: This is achieved through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Construction of the Quinoline Moiety: This involves a series of cyclization reactions, often using Lewis acids as catalysts.
Final Assembly: The final steps involve the coupling of the indole and quinoline units, followed by purification through chromatography.
Industrial Production Methods
Industrial production of meloscandonine is challenging due to its complex structure. It is primarily obtained through extraction from the Melodinus species. The extraction process involves:
Harvesting: Collecting the twigs and leaves of Melodinus suaveolens.
Extraction: Using solvents like methanol or ethanol to extract the alkaloids.
Purification: Employing techniques such as column chromatography and crystallization to isolate meloscandonine.
化学反応の分析
Types of Reactions
Meloscandonine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline moiety, leading to different stereoisomers.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
The major products formed from these reactions include various quinoline and indole derivatives, which can have different biological activities .
作用機序
Meloscandonine exerts its effects through several molecular targets and pathways:
Immunosuppressive Activity: It inhibits the proliferation of immune cells by interfering with signal transduction pathways.
Anticancer Activity: Meloscandonine induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
類似化合物との比較
Similar Compounds
Scandine: Another indole alkaloid from the Melodinus genus with similar structural features.
Meloscine: A related compound with a slightly different quinoline moiety.
Tubotaiwine: An indole alkaloid with comparable biological activities.
Uniqueness of Meloscandonine
Meloscandonine is unique due to its specific combination of indole and quinoline structures, which confer distinct biological activities. Its immunosuppressive and anticancer properties make it a valuable compound for scientific research and potential therapeutic applications .
特性
IUPAC Name |
(1S,10R,12R,13R,20S)-12-methyl-8,17-diazahexacyclo[11.6.1.110,13.01,10.02,7.017,20]henicosa-2,4,6,14-tetraene-9,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-12-15(23)20-11-18(12)7-4-9-22-10-8-19(20,16(18)22)13-5-2-3-6-14(13)21-17(20)24/h2-7,12,16H,8-11H2,1H3,(H,21,24)/t12-,16-,18-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVXEECWQBKQNP-DJKGFLTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C23CC14C=CCN5C4C2(CC5)C6=CC=CC=C6NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)[C@@]23C[C@@]14C=CCN5[C@@H]4[C@@]2(CC5)C6=CC=CC=C6NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Meloscandonine and where is it found?
A1: Meloscandonine is a monoterpenoid indole alkaloid. It was first discovered in the plant Melodinus scandens Forst []. Since then, Meloscandonine has been isolated from other Melodinus species, including Melodinus yunnanensis [] and Melodinus hemsleyanus Diels [].
Q2: Has Meloscandonine shown any promising biological activity?
A2: While two new Meloscandonine derivatives from Melodinus hemsleyanus Diels were investigated for their inhibitory effects on PTP1B and Drak2, they were found to be inactive []. Further research is needed to explore potential bioactivities of Meloscandonine and its derivatives.
Q3: What is the structural difference between Meloscandonine and the related compound, 15α-hydroxy-meloscandonine?
A3: As the name suggests, 15α-hydroxy-meloscandonine, discovered in Melodinus hemsleyanus Diels [], possesses an additional hydroxyl group at the 15α position compared to Meloscandonine.
Q4: Are there any studies focusing on the stability or formulation of Meloscandonine?
A4: Currently, the available research primarily focuses on the isolation, structural characterization, and initial biological screening of Meloscandonine [, , ]. There is limited information regarding its stability, formulation, or other physicochemical properties. Further investigation is needed in these areas.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




